molecular formula C12H12N2O2 B1270327 2-(1-Naphthyloxy)acetohydrazide CAS No. 24310-15-4

2-(1-Naphthyloxy)acetohydrazide

Cat. No.: B1270327
CAS No.: 24310-15-4
M. Wt: 216.24 g/mol
InChI Key: PLYHRLDIWQEXBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyloxy)acetohydrazide typically involves the reaction of 1-naphthol with chloroacetic acid to form 2-(1-naphthyloxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .

Reaction Steps:

    Formation of 2-(1-Naphthyloxy)acetic acid:

    Formation of this compound:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyloxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-Naphthyloxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a potent inhibitor of lipoxygenases, enzymes that catalyze the formation of leukotrienes and other inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and related symptoms .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyloxy)-N’-(3-nitrobenzylidene)acetohydrazide
  • N’-Cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
  • N’-(3-(benzyloxy)benzylidene)-2-(1-naphthyloxy)acetohydrazide

Uniqueness

2-(1-Naphthyloxy)acetohydrazide is unique due to its specific structural features, such as the naphthalene ring and the acetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-naphthalen-1-yloxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHRLDIWQEXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352585
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24310-15-4
Record name 2-(1-naphthyloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24310-15-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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